3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde
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Overview
Description
3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10FNO2 and a molecular weight of 195.19 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyazetidine ring, and a benzaldehyde group, making it a unique and versatile molecule in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-fluorobenzaldehyde with azetidine-3-ol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as a base like sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or ethanol . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems . The presence of the fluorine atom and the hydroxyazetidine ring may enhance its binding affinity and specificity towards certain enzymes or receptors . Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde: A similar compound with additional fluorine atoms, which may exhibit different chemical and biological properties.
3-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: Another related compound with a pyrazole ring instead of the hydroxyazetidine ring.
Uniqueness
3-Fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of the hydroxyazetidine ring, which imparts distinct chemical reactivity and potential biological activities . The combination of the fluorine atom and the hydroxyazetidine ring makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
3-fluoro-2-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10FNO2/c11-9-3-1-2-7(6-13)10(9)12-4-8(14)5-12/h1-3,6,8,14H,4-5H2 |
InChI Key |
BRLJHHKKDZVLDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=CC=C2F)C=O)O |
Origin of Product |
United States |
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